molecular formula C21H24N6O3 B2436911 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1334373-10-2

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2436911
CAS No.: 1334373-10-2
M. Wt: 408.462
InChI Key: OHHKQQJANPYBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-14-18(12-23-27(14)17-6-4-3-5-7-17)21(29)26-10-8-16(9-11-26)20(28)22-13-19-24-15(2)25-30-19/h3-7,12,16H,8-11,13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHKQQJANPYBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)NCC4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound consists of several structural motifs that contribute to its biological activity:

  • Oxadiazole moiety: Known for its diverse pharmacological effects.
  • Pyrazole ring: Associated with various biological activities including anti-inflammatory and analgesic effects.
  • Piperidine structure: Often linked to neuropharmacological activities.

Antimicrobial Activity

Research indicates that compounds with oxadiazole and piperidine structures exhibit notable antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess activity against various bacterial strains. A study evaluated a series of synthesized oxadiazole and piperidine derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives demonstrated significant inhibition zones, suggesting potential as antimicrobial agents .

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound was tested against different cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The results showed that it exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 (µM)Comparative Drug
MCF712Doxorubicin (10)
A54915Cisplatin (14)

Enzyme Inhibition

Enzyme inhibition studies have revealed that the compound acts as an effective inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition constant (Ki) was determined through kinetic studies, showing promising results in the micromolar range.

EnzymeKi (µM)
Acetylcholinesterase5

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds similar to this compound. One notable study synthesized a series of piperidine derivatives and assessed their pharmacological profiles. The findings suggested that modifications on the piperidine ring significantly influenced biological activity, particularly in enhancing anticancer properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling reactions between oxadiazole and pyrazole-piperidine precursors. For example, a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) facilitates nucleophilic substitution at room temperature, as seen in analogous oxadiazole-thiol derivatization . Optimizing stoichiometry (1:1.2 molar ratio of substrate to base) and reaction time (12–24 hrs) can improve yields. Purification via column chromatography with ethyl acetate/hexane gradients is standard.
  • Key Variables : Solvent polarity, temperature, and catalyst selection (e.g., K₂CO₃ vs. Cs₂CO₃) significantly impact reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent integration and piperidine/oxadiazole ring connectivity. For example, methyl groups on oxadiazole (δ ~2.5 ppm) and pyrazole (δ ~2.3 ppm) show distinct singlet peaks .
  • X-ray crystallography : Resolves bond angles (e.g., C–N–O in oxadiazole ~120°) and torsional strain in the piperidine ring, critical for understanding conformational stability .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₃N₅O₃: 401.18) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the oxadiazole and pyrazole moieties?

  • Methodology :

  • Systematic substitution : Replace the 3-methyl group on oxadiazole with electron-withdrawing (e.g., CF₃) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on target binding .
  • Biological assays : Test derivatives against bacterial cell wall synthesis enzymes (e.g., Mur ligases) to correlate substituent changes with IC₅₀ values. For example, trifluoromethyl analogs may enhance hydrophobic interactions .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to map substituent effects on binding pocket occupancy .

Q. What strategies resolve contradictions in stability data under physiological vs. acidic conditions?

  • Methodology :

  • Accelerated stability testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-MS at 0, 24, and 48 hrs .
  • Mechanistic insights : Oxadiazole rings are prone to hydrolysis under acidic conditions, but methyl substitution at C3 may reduce reactivity compared to unsubstituted analogs .
    • Mitigation : Encapsulation in pH-sensitive nanoparticles could protect the oxadiazole moiety in gastric environments .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics in solution?

  • Methodology :

  • Variable-temperature NMR : Analyze piperidine ring puckering (e.g., chair vs. boat conformations) in DMSO-d₆ vs. CDCl₃. Lower polarity solvents may stabilize chair conformers .
  • Computational modeling : Perform MD simulations (e.g., GROMACS) to correlate solvent interactions with free-energy landscapes of conformational transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.